molecular formula C13H16F3NO4S B2600705 N-(3-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1396746-43-2

N-(3-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2600705
CAS No.: 1396746-43-2
M. Wt: 339.33
InChI Key: XAMVOCCBTLSBGK-UHFFFAOYSA-N
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Description

N-(3-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclohexyl group with a hydroxyl substituent, a trifluoromethoxy group attached to a benzene ring, and a sulfonamide functional group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-hydroxycyclohexylamine: This can be achieved through the reduction of 3-nitrocyclohexanone using a suitable reducing agent such as sodium borohydride.

    Formation of 4-(trifluoromethoxy)benzenesulfonyl chloride: This intermediate can be synthesized by reacting 4-(trifluoromethoxy)benzenesulfonic acid with thionyl chloride.

    Coupling Reaction: The final step involves the coupling of 3-hydroxycyclohexylamine with 4-(trifluoromethoxy)benzenesulfonyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the cyclohexyl ring can be oxidized to form a ketone or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of 3-oxocyclohexyl-4-(trifluoromethoxy)benzenesulfonamide.

    Reduction: Formation of N-(3-aminocyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the sulfonamide group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-hydroxycyclohexyl)phthalimide: Similar in structure but lacks the trifluoromethoxy group.

    1-hydroxycyclohexyl phenyl ketone: Contains a hydroxyl group on the cyclohexyl ring and a phenyl ketone group instead of the sulfonamide group.

    2-(3-hydroxycyclohexyl)phenol: Features a hydroxyl group on the cyclohexyl ring and a phenol group instead of the sulfonamide group.

Uniqueness

N-(3-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.

Properties

IUPAC Name

N-(3-hydroxycyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO4S/c14-13(15,16)21-11-4-6-12(7-5-11)22(19,20)17-9-2-1-3-10(18)8-9/h4-7,9-10,17-18H,1-3,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMVOCCBTLSBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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